molecular formula C12H8N2O2 B1661924 1,2-Dihydroacenaphthylen-1,2-dion-dioxim CAS No. 1932-08-7

1,2-Dihydroacenaphthylen-1,2-dion-dioxim

Cat. No. B1661924
CAS RN: 1932-08-7
M. Wt: 212.20
InChI Key: ZBHVKJFVTXXTEQ-XSYHWHKQSA-N
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Description

“1,2-Dihydroacenaphthylen-1,2-dion-dioxim” is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.201.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1,2-Dihydroacenaphthylen-1,2-dion-dioxim”.



Molecular Structure Analysis

The molecular structure of “1,2-Dihydroacenaphthylen-1,2-dion-dioxim” is not explicitly available. However, related compounds such as “2- (1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione” have been studied2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1,2-Dihydroacenaphthylen-1,2-dion-dioxim”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dihydroacenaphthylen-1,2-dion-dioxim” are not explicitly available. However, related compounds such as “1,2-Dihydroacenaphthylen-1-yl acetate” have been studied3.


Safety And Hazards

The safety and hazards information for “1,2-Dihydroacenaphthylen-1,2-dion-dioxim” is not available in the sources I found.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “1,2-Dihydroacenaphthylen-1,2-dion-dioxim”.


properties

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVKJFVTXXTEQ-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=CC=C2)/C(=N\O)/C(=N/O)/C3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroacenaphthylen-1,2-dion-dioxim

CAS RN

1932-08-7
Record name NSC31680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphthenequinone Dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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